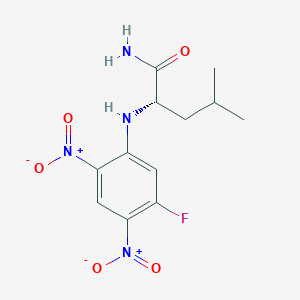![molecular formula C7H14N2O4 B064113 N,N'-[Methylenebis(oxy)]bis(N-methylacetamide) CAS No. 182196-86-7](/img/structure/B64113.png)
N,N'-[Methylenebis(oxy)]bis(N-methylacetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-[Methylenebis(oxy)]bis(N-methylacetamide), also known as MBOCA, is a chemical compound that is widely used in scientific research. It is a type of amide compound that is synthesized through a complex chemical process. MBOCA has been found to have numerous applications in the field of scientific research, particularly in the study of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N,N'-[Methylenebis(oxy)]bis(N-methylacetamide) is complex and not fully understood. However, it is believed to react with amino groups in proteins and other biomolecules, forming covalent bonds that crosslink the molecules. This crosslinking can lead to changes in the structure and function of the biomolecules, which can be studied to gain insights into their biological roles.
Biochemical and Physiological Effects
N,N'-[Methylenebis(oxy)]bis(N-methylacetamide) has been found to have a wide range of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA repair mechanisms, which can lead to cell death and other adverse effects. N,N'-[Methylenebis(oxy)]bis(N-methylacetamide) has also been found to have toxic effects on the liver and kidneys, as well as on the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
N,N'-[Methylenebis(oxy)]bis(N-methylacetamide) has several advantages as a crosslinking agent in lab experiments. It is a highly reactive compound that can form stable covalent bonds with biomolecules, making it useful for studying protein structure and function. However, N,N'-[Methylenebis(oxy)]bis(N-methylacetamide) is also highly toxic and can pose a significant risk to researchers if not handled properly. It is also difficult to work with due to its high reactivity and the need for specialized equipment and procedures.
Orientations Futures
There are several future directions for research involving N,N'-[Methylenebis(oxy)]bis(N-methylacetamide). One area of interest is the development of new drug delivery systems based on N,N'-[Methylenebis(oxy)]bis(N-methylacetamide) crosslinking. Another area of interest is the study of N,N'-[Methylenebis(oxy)]bis(N-methylacetamide)'s effects on DNA damage and repair mechanisms, which could lead to new insights into cancer and other diseases. Finally, there is ongoing research into the development of safer and more effective crosslinking agents for use in scientific research.
Méthodes De Synthèse
The synthesis of N,N'-[Methylenebis(oxy)]bis(N-methylacetamide) involves a multi-step process that begins with the reaction of phosgene with N-methylacetamide. This reaction produces a compound known as N,N'-carbonyldi(N-methylacetamide), which is then reacted with methylene diphenylamine to produce N,N'-[Methylenebis(oxy)]bis(N-methylacetamide). The final product is a white crystalline solid with a melting point of 140-142°C.
Applications De Recherche Scientifique
N,N'-[Methylenebis(oxy)]bis(N-methylacetamide) is widely used in scientific research due to its ability to react with proteins and other biomolecules. It is commonly used as a crosslinking agent in the study of protein structure and function. N,N'-[Methylenebis(oxy)]bis(N-methylacetamide) has also been used in the study of DNA damage and repair mechanisms, as well as in the development of new drug delivery systems.
Propriétés
Numéro CAS |
182196-86-7 |
|---|---|
Formule moléculaire |
C7H14N2O4 |
Poids moléculaire |
190.2 g/mol |
Nom IUPAC |
N-[[acetyl(methyl)amino]oxymethoxy]-N-methylacetamide |
InChI |
InChI=1S/C7H14N2O4/c1-6(10)8(3)12-5-13-9(4)7(2)11/h5H2,1-4H3 |
Clé InChI |
WZFAUBDGVZYRGL-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)OCON(C)C(=O)C |
SMILES canonique |
CC(=O)N(C)OCON(C)C(=O)C |
Synonymes |
Acetamide, N,N-[methylenebis(oxy)]bis[N-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



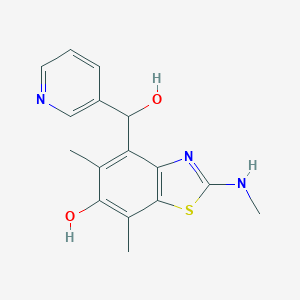
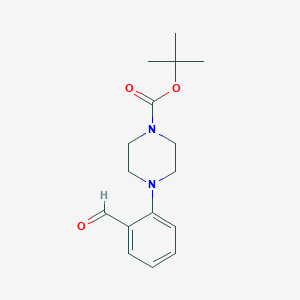
![4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B64034.png)
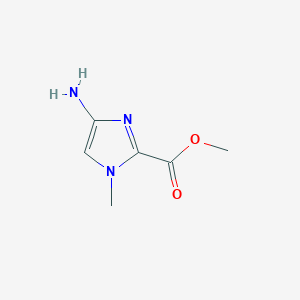

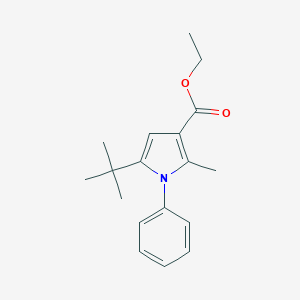
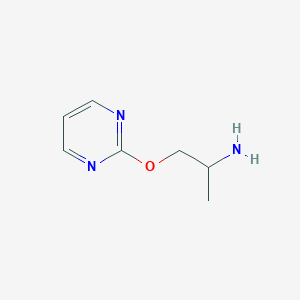
![4H-thieno[3,2-b]pyrrole-5-carbonyl chloride](/img/structure/B64050.png)
![2-Tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B64052.png)
![[(2S,3R,4S,5S,6R)-3,5-dihydroxy-2-[(2R,3R,4R,5R,6R)-5-hydroxy-2-(hydroxymethyl)-6-(2-tetradecylhexadecoxy)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B64054.png)
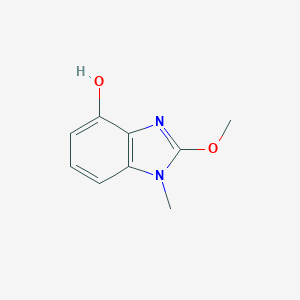
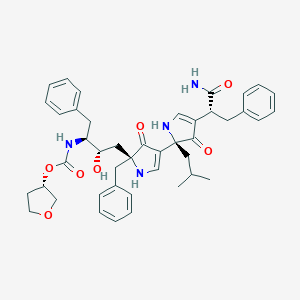
![2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole](/img/structure/B64062.png)
